Cas no 941244-99-1 (N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide)

N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide is a synthetically derived benzamide compound featuring a benzothiazole and piperidine sulfonyl moiety. Its structural complexity confers selective binding properties, making it a promising candidate for pharmacological research, particularly in targeting specific enzyme or receptor interactions. The inclusion of the benzothiazole group enhances aromatic stacking potential, while the piperidine sulfonyl moiety contributes to solubility and bioavailability. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for applications requiring precise molecular recognition. Its well-defined synthetic pathway ensures reproducibility for further experimental studies.
N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide structure
941244-99-1 structure
Product Name:N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide
CAS No:941244-99-1
MF:C26H25N3O3S2
MW:491.625003576279
CID:5429993
PubChem ID:16644153
Update Time:2025-06-14

N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • F3301-0145
    • STK808243
    • N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
    • N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
    • AKOS002317997
    • N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
    • 941244-99-1
    • N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide
    • Benzamide, N-[4-(2-benzothiazolyl)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)-
    • N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide
    • Inchi: 1S/C26H25N3O3S2/c1-18-9-10-20(17-24(18)34(31,32)29-15-5-2-6-16-29)25(30)27-21-13-11-19(12-14-21)26-28-22-7-3-4-8-23(22)33-26/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,27,30)
    • InChI Key: FVIFNELJPGIKOM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)(=O)C1=CC=C(C)C(S(N2CCCCC2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 491.13373402g/mol
  • Monoisotopic Mass: 491.13373402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 803
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.357±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 12.63±0.70(Predicted)

N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide Pricemore >>

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N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide Related Literature

Additional information on N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide

Comprehensive Analysis of N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide (CAS No. 941244-99-1): Properties, Applications, and Research Insights

The compound N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide (CAS No. 941244-99-1) is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and chemical research. With its unique structural features, including a benzothiazole core and a piperidine sulfonyl moiety, this compound exhibits potential for diverse applications, particularly in drug discovery and material science. Researchers are increasingly exploring its role as a kinase inhibitor or receptor modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for small-molecule therapeutics and highly selective bioactive compounds has surged, driven by advancements in precision medicine. The structural complexity of CAS No. 941244-99-1 positions it as a candidate for addressing challenges in cancer research, neurodegenerative diseases, and metabolic disorders. Its benzamide scaffold, combined with the sulfonamide functional group, enhances binding affinity to biological targets, a feature highly sought after in modern drug design.

From a synthetic chemistry perspective, N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide exemplifies the convergence of heterocyclic chemistry and medicinal chemistry. The benzothiazole ring system is known for its electron-rich properties, contributing to interactions with biological macromolecules. Meanwhile, the piperidine sulfonyl group introduces steric and electronic effects that can fine-tune pharmacokinetic properties, such as solubility and membrane permeability—key considerations in ADMET optimization.

Current research hotspots, including AI-driven drug discovery and fragment-based screening, have further amplified interest in compounds like CAS No. 941244-99-1. Computational studies leveraging molecular docking and quantitative structure-activity relationship (QSAR) models are being employed to predict its binding modes and optimize derivative libraries. These approaches align with industry demands for cost-effective R&D and accelerated lead compound identification.

Beyond pharmaceuticals, the compound’s photophysical properties—stemming from its conjugated benzothiazole system—make it a potential candidate for organic electronics and sensor technologies. Researchers are investigating its fluorescence characteristics for applications in bioimaging probes or light-emitting materials, tapping into the growing market for functional organic compounds.

Regulatory and safety profiles of N-4-(1,3-benzothiazol-2-yl)phenyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide remain under rigorous evaluation, with preliminary data suggesting manageable toxicity thresholds. As with all novel compounds, adherence to Good Laboratory Practices (GLP) and REACH compliance is critical for its sustainable development. The scientific community continues to explore its structure-activity relationships (SAR) to unlock further therapeutic or industrial potential.

In summary, CAS No. 941244-99-1 represents a compelling case study in interdisciplinary innovation. Its multifaceted applications—from drug discovery to material science—highlight the evolving landscape of specialty chemicals. As research progresses, this compound may emerge as a cornerstone in next-generation biomedical solutions or advanced functional materials, addressing pressing global health and technological challenges.

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